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Abstract
Diisopropyl 1,1-cyclopropanedicarboxylate is a valuable and versatile building block in organic

synthesis. Its unique structural and electronic properties, stemming from the strained three-

membered ring flanked by two electron-withdrawing isopropyl ester groups, render it a powerful

tool for the construction of complex molecular architectures. This technical guide provides a

comprehensive overview of its synthesis, physical and chemical properties, key reactions, and

applications, particularly in the realm of pharmaceutical development. Detailed experimental

protocols for its preparation and key transformations are presented, alongside a summary of its

quantitative data. Furthermore, reaction pathways and experimental workflows are illustrated

using logical diagrams to provide a clear and concise understanding of its utility as a synthetic

intermediate.

Introduction
The cyclopropane motif is a recurring structural element in a wide array of natural products and

biologically active molecules. The inherent ring strain and unique orbital arrangement of the

cyclopropane ring impart distinct chemical reactivity and conformational rigidity, which can be
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advantageously exploited in drug design and discovery. Diisopropyl 1,1-

cyclopropanedicarboxylate, as a geminally disubstituted cyclopropane, serves as a prominent

example of a "donor-acceptor" cyclopropane. The electron-withdrawing nature of the two ester

groups activates the cyclopropane ring, making it susceptible to a variety of ring-opening

reactions with nucleophiles. This reactivity profile, coupled with its role as a precursor to other

important cyclopropane derivatives, establishes it as a cornerstone in the synthetic chemist's

toolbox.

Physicochemical Properties
Diisopropyl 1,1-cyclopropanedicarboxylate is a colorless liquid at room temperature. Its key

physicochemical properties are summarized in the table below. While experimental

spectroscopic data for the diisopropyl ester is not readily available in public databases,

characteristic chemical shifts can be predicted based on data from analogous compounds such

as dimethyl and diethyl 1,1-cyclopropanedicarboxylate.
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Property Value Reference

Molecular Formula C₁₁H₁₈O₄ [1]

Molecular Weight 214.26 g/mol [1]

CAS Number 162654-65-1 [1]

Appearance Colorless liquid

Boiling Point 103 °C at reduced pressure [2]

Predicted ¹H NMR

CH(CH₃)₂ Septet, ~5.0 ppm

CH(CH₃)₂ Doublet, ~1.2 ppm

Cyclopropane CH₂ Singlet or multiplet, ~1.5 ppm

Predicted ¹³C NMR

C=O ~170 ppm

CH(CH₃)₂ ~68 ppm

C(CO)₂ ~30 ppm

CH(CH₃)₂ ~21 ppm

Cyclopropane CH₂ ~18 ppm

Synthesis of Diisopropyl 1,1-
Cyclopropanedicarboxylate
The most common and industrially viable method for the synthesis of diisopropyl 1,1-

cyclopropanedicarboxylate involves the reaction of a diisopropyl malonate with a 1,2-

dihaloethane in the presence of a base. A detailed experimental protocol based on patented

procedures is provided below.[2]

Experimental Protocol: Synthesis via Double Alkylation
Materials:
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Diisopropyl malonate

1,2-dichloroethane

Potassium carbonate (finely comminuted)

Dimethylformamide (DMF)

Procedure:

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping

funnel, add diisopropyl malonate, finely comminuted potassium carbonate, and

dimethylformamide.

Heat the stirred mixture to a temperature of 110-120 °C.

Slowly add 1,2-dichloroethane to the reaction mixture. An azeotrope of 1,2-dichloroethane

and water will begin to distill off.

Continue the reaction for several hours, monitoring the progress by observing the cessation

of water separation.

After completion, cool the reaction mixture and filter to remove the inorganic salts.

The filtrate, containing the crude product, is then purified by vacuum distillation to yield pure

diisopropyl 1,1-cyclopropanedicarboxylate.

// Reactants Reactant1 [label="Diisopropyl Malonate"]; Reactant2 [label="1,2-Dichloroethane"];

Base [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="DMF",

shape=ellipse, fillcolor="#EA4335"];

// Reaction Conditions Reaction [label="Heat (110-120 °C)", shape=plaintext,

fontcolor="#202124"];

// Intermediate (optional, can be implied)

// Product Product [label="Diisopropyl 1,1-Cyclopropanedicarboxylate", fillcolor="#4285F4",

fontcolor="#FFFFFF"];
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// Connections Reactant1 -> Reaction [arrowhead=none]; Reactant2 -> Reaction

[arrowhead=none]; Base -> Reaction [arrowhead=none]; Solvent -> Reaction

[arrowhead=none]; Reaction -> Product; } dot Caption: General workflow for the synthesis of

diisopropyl 1,1-cyclopropanedicarboxylate.

Key Reactions and Synthetic Applications
Diisopropyl 1,1-cyclopropanedicarboxylate is a versatile intermediate that can undergo a

variety of transformations, making it a valuable precursor for more complex molecules,

including active pharmaceutical ingredients (APIs).

Hydrolysis to 1,1-Cyclopropanedicarboxylic Acid
The ester groups can be readily hydrolyzed under acidic or basic conditions to yield 1,1-

cyclopropanedicarboxylic acid.[3] This diacid is a key intermediate in the synthesis of various

pharmaceuticals.

// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents Reagent [label="H₃O⁺ or OH⁻", shape=ellipse, fillcolor="#FBBC05"];

// Product Product [label="1,1-Cyclopropanedicarboxylic Acid"];

// Connections StartingMaterial -> Product [label="Hydrolysis"]; Reagent -> Product

[arrowhead=none]; } dot Caption: Hydrolysis of the diisopropyl ester to the corresponding

dicarboxylic acid.

Reduction to 1,1-Cyclopropanedimethanol
Reduction of the ester functionalities, typically with a strong reducing agent like lithium

aluminum hydride (LiAlH₄), affords 1,1-cyclopropanedimethanol.[4] This diol can be further

functionalized to introduce other chemical moieties.

Ring-Opening Reactions
As a donor-acceptor cyclopropane, the strained ring of diisopropyl 1,1-

cyclopropanedicarboxylate is susceptible to nucleophilic attack, leading to ring-opening. This
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reactivity has been extensively studied and provides access to a diverse range of

functionalized acyclic compounds.[5][6] The regioselectivity of the ring-opening is dictated by

the nature of the nucleophile and the reaction conditions.

// Reactant StartingMaterial [label="Diisopropyl 1,1-Cyclopropanedicarboxylate",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FBBC05"];

// Product Product [label="Ring-Opened Adduct"];

// Connections StartingMaterial -> Product [label="Nucleophilic Attack"]; Nucleophile -> Product

[arrowhead=none]; } dot Caption: General scheme for the nucleophilic ring-opening of

diisopropyl 1,1-cyclopropanedicarboxylate.

Applications in Drug Development
Diisopropyl 1,1-cyclopropanedicarboxylate and its derivatives are crucial intermediates in the

synthesis of several commercially important drugs. For instance, 1,1-cyclopropanedicarboxylic

acid, derived from the hydrolysis of the corresponding diester, is a key building block in the

synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug

(NSAID) Ketorolac. The rigid cyclopropane unit often imparts favorable pharmacokinetic and

pharmacodynamic properties to the final drug molecule.

Conclusion
Diisopropyl 1,1-cyclopropanedicarboxylate has firmly established itself as a pivotal building

block in modern organic synthesis. Its straightforward preparation, coupled with its diverse

reactivity, provides synthetic chemists with a powerful platform for the construction of intricate

molecular frameworks. The ability to readily access the corresponding diacid and diol further

enhances its synthetic utility. As the demand for novel and structurally complex drug candidates

continues to grow, the importance of versatile and readily available building blocks like

diisopropyl 1,1-cyclopropanedicarboxylate is set to increase, ensuring its continued

prominence in the fields of medicinal chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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